

# Technical Guide: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

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## Compound of Interest

**Compound Name:** (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

**Cat. No.:** B558608

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl group, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug development, illustrated through a synthetic pathway diagram.

## Physicochemical Properties

The quantitative data for **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** and its corresponding deprotected amine hydrochloride are summarized in the table below for easy comparison.

Property	(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol	(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride
Molecular Formula	C <sub>14</sub> H <sub>27</sub> NO <sub>3</sub>	C <sub>9</sub> H <sub>20</sub> CINO
Molecular Weight	257.37 g/mol <a href="#">[1]</a>	193.71 g/mol <a href="#">[2]</a>
Appearance	White to off-white solid	White crystalline solid
Melting Point	Not available	230 °C (dec.) <a href="#">[2]</a>
Optical Activity	Not available	[α] <sub>20</sub> /D +2.6° (c=1 in methanol)
CAS Number	103322-56-1 <a href="#">[1]</a>	117160-99-3 <a href="#">[2]</a>

## Experimental Protocol: Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

This protocol details the protection of the amino group of (S)-2-amino-3-cyclohexyl-1-propanol using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

### Materials:

- (S)-2-Amino-3-cyclohexyl-1-propanol hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate

- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-3-cyclohexyl-1-propanol hydrochloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Base Addition: Add triethylamine or diisopropylethylamine to the solution to neutralize the hydrochloride and free the amine.
- Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) portion-wise at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
  - Quench the reaction by adding water.
  - Separate the organic layer.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**.

## Application in Drug Synthesis: The Role in Aliskiren Synthesis

**(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** is a crucial chiral intermediate in the synthesis of Aliskiren, a potent direct renin inhibitor used for the treatment of hypertension.[3] The stereochemistry of this building block is essential for the biological activity of the final drug molecule. The following diagram illustrates a simplified synthetic workflow highlighting the incorporation of this key intermediate.



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Caption: Synthetic workflow for Aliskiren highlighting the role of the title compound.

This logical diagram illustrates the progression from the starting amino alcohol to the final active pharmaceutical ingredient, Aliskiren. The initial step involves the protection of the amine group with a Boc moiety, leading to the title compound. This protected intermediate then undergoes a coupling reaction with a second key fragment (the side chain precursor). Subsequent deprotection and further synthetic modifications ultimately yield the final drug substance. The chirality of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** is critical in establishing the correct stereochemistry of the final Aliskiren molecule, which is paramount for its therapeutic efficacy.

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## References

- 1. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

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